molecular formula C18H13F3N2O2S B1423830 5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1017781-23-5

5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1423830
CAS No.: 1017781-23-5
M. Wt: 378.4 g/mol
InChI Key: HNIGAKORFNKDPO-UHFFFAOYSA-N
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Description

Structural Significance of 5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic Acid

The compound this compound represents a sophisticated example of pyrazole carboxylic acid derivatives, featuring two distinct aromatic substituents that contribute to its unique properties. The molecular structure, with the empirical formula C18H13F3N2O2S and molecular weight 378.37, incorporates both a 4-methylsulfanyl-phenyl group at the 5-position and a 4-trifluoromethyl-phenyl group at the 1-position of the pyrazole ring. This specific substitution pattern creates a compound with enhanced chemical resistance and durability, particularly valuable in applications requiring specific material properties.

The trifluoromethyl group at the para position of the N1-phenyl substituent serves as a powerful electron-withdrawing group, significantly affecting the electronic properties of the entire molecule. This substituent enhances the compound's metabolic stability and lipophilicity, characteristics that are highly valued in pharmaceutical development. The trifluoromethyl group's influence extends beyond simple electronic effects, as it can alter the compound's interaction with biological targets and affect its overall pharmacokinetic properties. Research has shown that trifluoromethyl-containing compounds often exhibit improved bioavailability and enhanced binding affinity to target proteins.

The methylsulfanyl group attached to the para position of the phenyl ring at the 5-position provides an electron-donating effect that balances the electron-withdrawing nature of the trifluoromethyl group. This strategic placement creates an interesting electronic environment within the molecule, potentially enhancing its reactivity and biological activity. The sulfur atom in the methylsulfanyl group can participate in additional interactions with biological targets, including sulfur-π interactions and coordination with metal centers. Studies have demonstrated that compounds containing methylsulfanyl groups often exhibit enhanced antimicrobial activity, making this substitution pattern particularly valuable for pharmaceutical applications.

The carboxylic acid functionality at the 3-position of the pyrazole ring provides crucial reactivity for further derivatization and serves as a site for potential hydrogen bonding interactions with biological targets. This functional group enables the compound to serve as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. The carboxylic acid group also contributes to the compound's solubility properties and can be readily converted to esters, amides, or other derivatives for specific applications. Research has shown that pyrazole-3-carboxylic acid derivatives can be effectively utilized in enzyme inhibition studies and receptor binding investigations.

Table 1. Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1017781-23-5
Molecular Formula C18H13F3N2O2S
Molecular Weight 378.37 g/mol
Topological Polar Surface Area 55.12
Partition Coefficient (LogP) 4.9782
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 4

Historical Development of Trifluoromethyl- and Methylsulfanyl-Substituted Pyrazoles

The development of trifluoromethyl-substituted pyrazoles has evolved significantly over the past several decades, driven by the recognition of fluorine's unique properties in enhancing pharmaceutical and agrochemical activity. Early research in the field focused on the synthesis of simple trifluoromethyl pyrazoles, with researchers exploring various methodologies to incorporate this valuable functional group into heterocyclic systems. The historical development of these compounds can be traced back to fundamental studies on fluorinated organic molecules, where scientists recognized that the introduction of fluorine atoms could dramatically alter the biological and chemical properties of organic compounds.

The synthesis of trifluoromethylated pyrazoles has been achieved through several strategic approaches, with researchers developing increasingly sophisticated methodologies over time. One significant advancement involved the reaction of monosubstituted hydrazines with trifluoroenaminones, which afforded both 3-trifluoromethyl and 5-trifluoromethyl pyrazoles as mixtures of regioisomers. This methodology represented an important step forward in the controlled synthesis of trifluoromethylated heterocycles, providing chemists with access to these valuable compounds for further development. The regioselectivity observed in these reactions became a critical factor in optimizing synthetic routes and achieving desired substitution patterns.

More recent developments have introduced innovative approaches for the dual incorporation of trifluoromethyl and cyano groups into pyrazole structures through silver-catalyzed direct cycloaddition reactions. Research has demonstrated that dicyanoalkenes can react with trifluorodiazoethane in the presence of silver catalysts to produce trifluoromethyl- and cyano-functionalized pyrazoles in a one-pot operation. This synthetic methodology exhibits excellent regioselectivity and can be easily scaled up, making it particularly valuable for industrial applications. The development of this methodology has enabled the synthesis of cyano-analogues of trifluoromethyl-containing drugs and agrochemicals, demonstrating the practical significance of these synthetic advances.

The historical evolution of methylsulfanyl-substituted pyrazoles parallels the development of sulfur-containing heterocycles in medicinal chemistry. Early research demonstrated that the incorporation of sulfur-containing substituents could enhance the biological activity of pyrazole derivatives, particularly in antimicrobial applications. The methylsulfanyl group has proven particularly valuable due to its ability to modulate the electronic properties of the pyrazole ring while providing additional sites for molecular interactions. Studies have shown that compounds bearing sulfone moieties, including methylsulfanyl groups, often display enhanced antimicrobial activity compared to their non-sulfur-containing analogues.

Table 2. Historical Milestones in Trifluoromethyl and Methylsulfanyl Pyrazole Development

Year Development Methodology Reference
1970s Early trifluoromethyl pyrazole synthesis Acid-catalyzed cracking of geminal bis(pyrazolyl)alkanes
2004 Trifluoromethylenaminone methodology Condensation with monosubstituted hydrazines
2008 Pyrazole carboxylic acid amides Synthesis from carbonyl chlorides
2018 Comprehensive pharmacological review Systematic evaluation of biological activities
2022 Silver-catalyzed dual incorporation Cycloaddition of dicyanoalkenes with trifluorodiazoethane

The convergence of trifluoromethyl and methylsulfanyl substitution patterns in pyrazole carboxylic acid derivatives represents a sophisticated approach to molecular design, combining the metabolic stability associated with fluorinated compounds with the biological activity enhancement provided by sulfur-containing groups. This combination has proven particularly valuable in pharmaceutical development, where the compound this compound serves as a key intermediate in the synthesis of various pharmaceuticals. The strategic placement of these functional groups creates a molecule with optimized properties for drug development, demonstrating the successful integration of historical synthetic knowledge with modern molecular design principles.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-26-14-8-2-11(3-9-14)16-10-15(17(24)25)22-23(16)13-6-4-12(5-7-13)18(19,20)21/h2-10H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGAKORFNKDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696167
Record name 5-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-23-5
Record name 5-[4-(Methylthio)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is often introduced via carboxylation of a suitable precursor, such as a halogenated pyrazole derivative, using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Insights :

  • The compound serves as a vital intermediate in synthesizing anti-inflammatory and analgesic medications. Its unique structural features, including the methylsulfanyl and trifluoromethyl groups, enhance its pharmacological properties.

Case Study :
A study published in Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating potential as anti-inflammatory agents .

CompoundActivityReference
5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazoleCOX InhibitionMedicinal Chemistry Journal

Agricultural Chemistry

Key Insights :

  • This compound is utilized in formulating agrochemicals, acting as an effective pesticide or herbicide. Its bioactive properties contribute to pest control while promoting crop yield.

Case Study :
Research conducted on the efficacy of this compound in agricultural applications demonstrated its effectiveness against common pests such as aphids and beetles, with minimal environmental impact .

ApplicationEffectivenessReference
Pest ControlHigh efficacy against aphidsAgricultural Chemistry Journal

Material Science

Key Insights :

  • The compound is explored for its potential in developing advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and durability.

Case Study :
A study focused on incorporating this pyrazole derivative into polymer formulations showed improved thermal stability and mechanical properties, making it suitable for industrial applications .

MaterialProperty EnhancedReference
Polymer CoatingThermal StabilityMaterial Science Review

Biochemical Research

Key Insights :

  • Researchers utilize this compound to study enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways and drug interactions.

Case Study :
In biochemical assays, this compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic target .

Enzyme TargetedInhibition ActivityReference
Enzyme XSignificant inhibition observedBiochemical Research Journal

Mechanism of Action

The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxylic acid group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the binding pocket. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 1-Position

a) 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid (CAS 151507-00-5)
  • Structural Difference: 4-Cyanophenyl replaces 4-trifluoromethylphenyl.
  • Impact: The cyano group (-CN) is less electron-withdrawing than -CF₃, leading to reduced lipophilicity (clogP difference: ~0.5 units). Higher polarity may improve aqueous solubility but reduce membrane permeability .
b) 1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
  • Structural Difference : Sulfamoyl (-SO₂NH₂) replaces -CF₃.
  • Impact :
    • Sulfamoyl enhances hydrogen-bonding capacity, improving target affinity (e.g., cyclooxygenase inhibition in ).
    • Lower metabolic stability due to susceptibility to enzymatic hydrolysis compared to -CF₃ .

Substituent Variations at the 5-Position

a) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
  • Structural Difference : Chlorophenyl and dichlorophenyl groups replace methylsulfanylphenyl; additional methyl at 4-position.
  • Impact :
    • Increased molecular weight (381.64 g/mol vs. 378.36 g/mol) and lipophilicity (clogP ~4.2 vs. ~3.8).
    • Chlorine atoms enhance halogen bonding but may elevate toxicity risks .
b) 5-(2-Methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11j)
  • Structural Difference : Methoxyphenyl replaces methylsulfanylphenyl; fluorine at 1-position.
  • Impact :
    • Methoxy (-OCH₃) increases solubility (logS ~-3.5 vs. ~-4.2) but reduces metabolic stability due to demethylation pathways.
    • Fluorine enhances electronegativity, improving binding to aromatic residues in enzyme active sites .

Carboxylic Acid Derivatives

a) Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
  • Structural Difference : Ethyl ester replaces carboxylic acid.
  • Impact :
    • Esterification increases lipophilicity (clogP ~5.1) and oral bioavailability (prodrug strategy).
    • Requires enzymatic hydrolysis for activation, delaying therapeutic effect .

Key Physicochemical and Pharmacological Data

Compound Name 1-Position Substituent 5-Position Substituent clogP Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Trifluoromethylphenyl 4-Methylsulfanylphenyl 3.8 378.36 High metabolic stability, moderate solubility
1-(4-Cyano-phenyl) Analogue 4-Cyanophenyl 4-Methylsulfanylphenyl 3.3 335.38 Improved solubility, reduced stability
1-(4-Sulfamoylphenyl)-5-(p-tolyl) Analogue 4-Sulfamoylphenyl p-Tolyl 2.9 368.40 Enhanced target affinity, lower logP
5-(4-Chlorophenyl)-4-methyl Analogue 2,4-Dichlorophenyl 4-Chlorophenyl 4.2 381.64 High lipophilicity, halogen bonding

Biological Activity

5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, particularly in pharmacology and agricultural sciences.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19_{19}H15_{15}F3_{3}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 392.39 g/mol

This structure contributes to its unique properties and biological activities, making it a valuable candidate for further research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold can effectively inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others. Notably:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at concentrations as low as 1.0 μM .
  • Cell Cycle Arrest : It has been observed that certain pyrazole derivatives can cause cell cycle arrest at specific phases, which is critical for their anticancer efficacy .

Anti-inflammatory Properties

Pyrazole-based compounds are recognized for their anti-inflammatory effects. The presence of the methylsulfanyl group in this compound may enhance its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Antibacterial and Antifungal Activities

The compound also exhibits antibacterial and antifungal properties, common among pyrazole derivatives. These activities are crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Pharmaceutical Development

This compound serves as a building block in drug design. Its derivatives have shown promise in developing new therapeutic agents targeting various diseases, particularly cancers and inflammatory disorders .

Agricultural Chemistry

In agricultural applications, this compound is being explored as a potential pesticide or herbicide. Its effectiveness against pests combined with reduced environmental impact makes it an attractive option for sustainable agriculture practices .

Research Findings and Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInduces apoptosis in MDA-MB-231 cells at 1.0 μM; enhances caspase-3 activity.
Anti-inflammatoryDemonstrates potential to inhibit inflammatory pathways; further studies needed.
AntimicrobialExhibits antibacterial activity; promising for developing new antibiotics.

Q & A

Q. Key Parameters for Optimization :

ParameterDetailsReference
Reaction SolventAnhydrous THF or DMF
Temperature60–80°C for cyclization
Purification MethodSilica gel chromatography

Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Basic Research Question
Methodological Answer:

  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methylsulfanyl (C–S stretch ~650 cm⁻¹) groups .
  • ¹H-NMR : Probes aromatic protons (δ 7.2–8.1 ppm) and methylsulfanyl substituents (δ 2.5 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the pyrazole core and substituents (e.g., dihedral angles between aryl rings) .

Advanced Tip : Use DEPT-135 NMR to differentiate CH₂/CH₃ groups in complex spectra .

How can researchers address discrepancies in reported pharmacological activities of this compound across studies?

Advanced Research Question
Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from:

Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

Purity : Impurities >5% skew dose-response curves; validate via HPLC or elemental analysis .

Structural Analogues : Trifluoromethyl or methylsulfanyl substitutions alter target affinity (e.g., carbonic anhydrase isoforms vs. cyclooxygenase) .

Q. Resolution Strategy :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Compare with structurally related compounds (e.g., pyrazole-3-carboxamides) to isolate substituent effects .

What strategies optimize the compound’s bioactivity through targeted structural modifications?

Advanced Research Question
Methodological Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
  • Methylsulfanyl Substitution : Modulates electron density at the pyrazole ring, affecting binding to redox-sensitive targets (e.g., COX-2) .
  • Carboxylic Acid Functionalization : Convert to amides or esters to probe receptor interactions (e.g., mGluR5 affinity) .

Case Study : Ethyl ester derivatives of pyrazole-3-carboxylic acids show enhanced analgesic activity (ED₅₀ = 12 mg/kg) compared to free acids .

What are the critical parameters for maintaining compound stability during storage and handling?

Basic Research Question
Methodological Answer:

  • Temperature : Store at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the trifluoromethyl group .

Stability Assessment : Monitor via periodic TLC or HPLC to detect degradation products (e.g., free thiols from methylsulfanyl oxidation) .

How can computational modeling complement experimental data to predict biological target interactions?

Advanced Research Question
Methodological Answer:

Docking Studies : Use crystal structures (e.g., PDB 1XT) to model binding to carbonic anhydrase IX .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC₅₀ for COX-2) .

MD Simulations : Predict conformational flexibility of the pyrazole ring in aqueous vs. lipid environments .

Tool Recommendation : Schrödinger Suite or AutoDock Vina for high-throughput virtual screening .

What are common synthetic byproducts, and how can they be identified and minimized?

Basic Research Question
Methodological Answer:

  • Byproducts :
    • Di-substituted Pyrazoles : Due to incomplete functionalization; monitor via NMR .
    • Oxidation Products : Methylsulfanyl → methylsulfonyl; detect via IR (S=O stretch ~1150 cm⁻¹) .
  • Mitigation :
    • Use excess arylating agents (1.5 eq.) and inert atmospheres (N₂/Ar) .
    • Add antioxidants (e.g., BHT) during purification .

How does the trifluoromethyl group influence physicochemical properties and target selectivity?

Advanced Research Question
Methodological Answer:

  • Lipophilicity : Increases logP by ~1 unit, enhancing membrane permeability .
  • Electron-Withdrawing Effect : Stabilizes the pyrazole ring, reducing metabolic deactivation .
  • Target Selectivity : Trifluoromethylphenyl derivatives show 10-fold higher affinity for carbonic anhydrase IX over isoform II .

Experimental Validation : Compare IC₅₀ values of CF₃-substituted vs. CH₃-substituted analogues in enzyme inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid

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